N-(4-ethoxyphenyl)-4-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-4-oxobutanamide
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Overview
Description
N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide is a complex organic compound with a molecular formula of C28H24N4O5 This compound is known for its unique structure, which includes an ethoxyphenyl group, a naphthyl group, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide typically involves the condensation of 4-ethoxybenzaldehyde with 2-naphthylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable acylating agent, such as succinic anhydride, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide has been explored for various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with certain enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-{2-[1-(2-naphthyl)ethylidene]hydrazino}-2-oxoacetamide
- 3-(4-ethoxyphenyl)-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(E)-1-naphthalen-2-ylethylideneamino]butanediamide |
InChI |
InChI=1S/C24H25N3O3/c1-3-30-22-12-10-21(11-13-22)25-23(28)14-15-24(29)27-26-17(2)19-9-8-18-6-4-5-7-20(18)16-19/h4-13,16H,3,14-15H2,1-2H3,(H,25,28)(H,27,29)/b26-17+ |
InChI Key |
WEDRRMFNKNKRGA-YZSQISJMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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